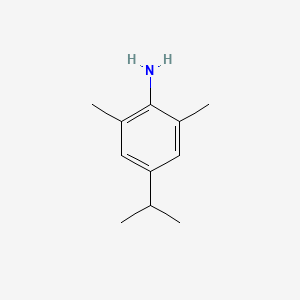

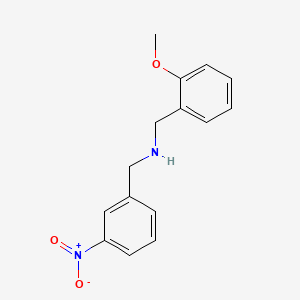

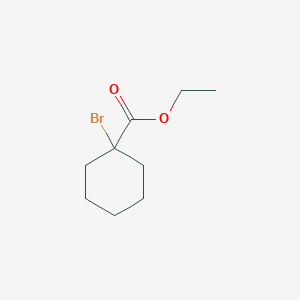

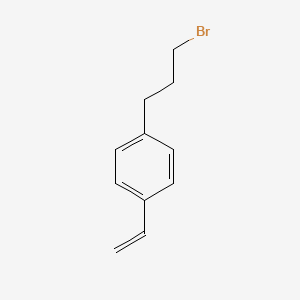

![molecular formula C11H13NO5 B3052570 (2S)-3-{[(苄氧羰基)氨基]-2-羟基丙酸} CAS No. 42491-79-2](/img/structure/B3052570.png)

(2S)-3-{[(苄氧羰基)氨基]-2-羟基丙酸}

描述

(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid, commonly known as Z-Gly-OH, is a chemical compound that belongs to the family of amino acids. This compound is widely used in scientific research applications due to its unique properties and mechanism of action. The synthesis method of Z-Gly-OH is relatively simple and can be achieved through various methods.

科学研究应用

Building Block in the Synthesis of Natural Products

The chiral N1-Cbz, N2-H derivative of the piperazic acid monomer is a valuable building block in the total synthesis of natural products . This nonproteinogenic amino acid is used in the synthesis of both (3R)- and (3S)-piperazic acids bearing the carboxybenzyl protecting group (Cbz) selectively at the N1 position .

Synthesis of Bioactive Peptides

Piperazic acid or piperazate (Piz) is a nonproteinogenic amino acid which possesses a handful of rare characteristics . It can be used as a proline mimic in efforts to force β-turns in peptide chains . Compounds that incorporate the Piz residue in their scaffold display a broad range of biological profiles that span from anticancer to antibiotic to antifungal and more .

Synthesis of Amides

Cbz-protected aliphatic amines and aryl amines can be efficiently converted to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile .

Advanced Oxidation Treatment Methods

Several advanced oxidation treatment methods have been investigated for the removal of CBZ, including ozonation, ultraviolet light and hydrogen peroxide, Fenton and photo-Fenton processes, photocatalysis, and ultrasonic irradiation .

Environmental Science and Pollution Research

CBZ is a recalcitrant pharmaceutical often detected in wastewater and in the environment . CBZ can be removed from wastewater through advanced oxidation treatment methods such as ozonation .

Pharmaceutical Research

Carbamazepine (CBZ), an antiepileptic pharmaceutical, has a tricyclic dibenzazepine structure consisting of two benzene rings fused to an azepine group . The concentration of CBZ in the Baltic Sea is in the ng/L range . Carbamazepine, along with other pharmaceuticals, enters the aquatic environment via wastewater treatment plants (WWTPs) .

作用机制

Target of Action

It’s worth noting that the compound contains a carbamate group (cbz), which is commonly used in organic synthesis to protect amines .

Mode of Action

The Cbz group protects amines as less reactive carbamates in organic synthesis and is deprotected with hydrogenolysis . The mechanism involves the nucleophilic attack of the amine on the highly reactive chloroformate . The reaction liberates HCl and requires some base . The Cbz group is stable to bases and acids .

Biochemical Pathways

The presence of the cbz group suggests that it may play a role in peptide synthesis .

属性

IUPAC Name |

(2S)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c13-9(10(14)15)6-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWQKAHYINBSDJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514045 | |

| Record name | (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |

CAS RN |

42491-79-2 | |

| Record name | (2S)-3-{[(Benzyloxy)carbonyl]amino}-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

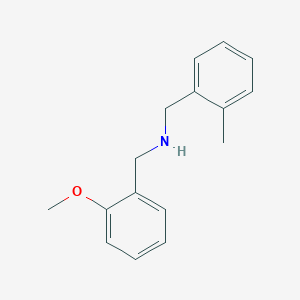

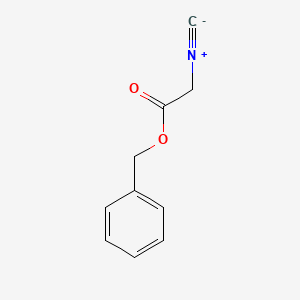

![2-[2-(3-Methoxyphenoxy)ethylamino]ethanol](/img/structure/B3052502.png)